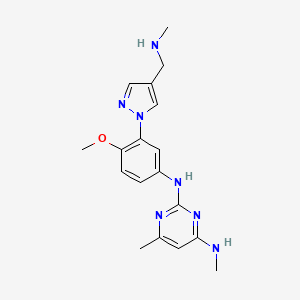

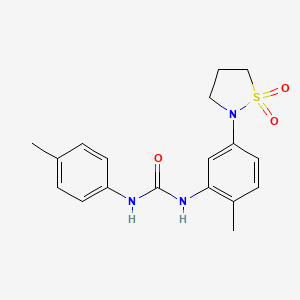

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

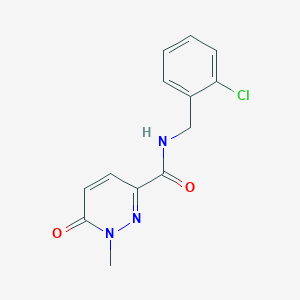

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(p-tolyl)urea, also known as compound 25, is a small molecule inhibitor that has been extensively studied for its potential application in treating cancer. In

Applications De Recherche Scientifique

Synthesis and Applications in Chemistry

Synthesis Techniques : Glycolurils, closely related to urea derivatives, are synthesized using a variety of methods. These compounds have applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).

Enzyme Inhibition and Anticancer Properties : Urea derivatives, including those similar to the compound , have been studied for their enzyme inhibition properties and potential anticancer effects. Certain derivatives have shown in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Catalytic and Synthetic Applications

Catalytic Properties : Some urea derivatives are used in catalytic processes like oxidative carbonylation of amines to produce carbamates, other ureas, and oxazolidinones (Peng, Li, Hu, Xia, & Sandoval, 2008).

Synthesis of Complex Molecules : Urea derivatives play a role in the synthesis of complex organic molecules, including alkoxyphthalimide derivatives and other bioactive compounds (Singh, Baregama, Sharma, Ahmed, & Talesara, 2005).

Medical and Biological Research

Antimicrobial Applications : Novel imidazole ureas/carboxamides containing dioxaphospholanes, structurally related to the queried compound, have been evaluated for their antimicrobial properties (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Antioxidant Activity : Certain urea derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating potential therapeutic applications (George, Sabitha, Kumar, & Ravi, 2010).

Industrial and Material Science Applications

Corrosion Inhibition : Urea derivatives, like 1,3,5-triazinyl urea, have been studied for their effectiveness in inhibiting corrosion, suggesting potential industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

Supramolecular Gelators : Some urea derivatives have been used to create supramolecular gelators, particularly in the formation of silver(I) complexes (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013).

Propriétés

IUPAC Name |

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-4-7-15(8-5-13)19-18(22)20-17-12-16(9-6-14(17)2)21-10-3-11-25(21,23)24/h4-9,12H,3,10-11H2,1-2H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAWASSSUOZFOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)